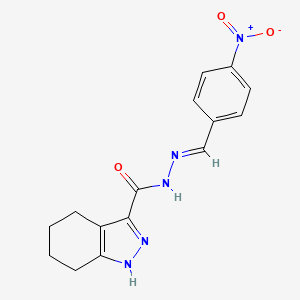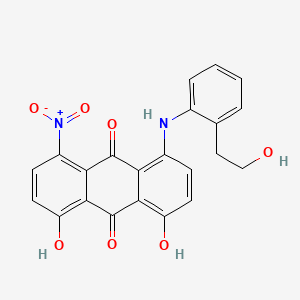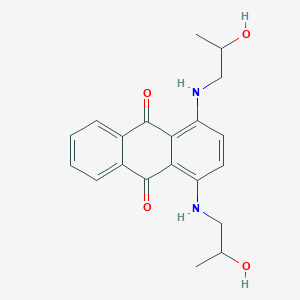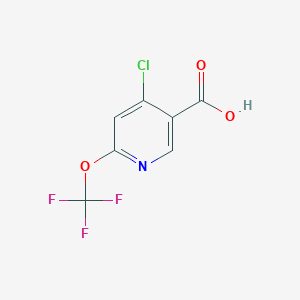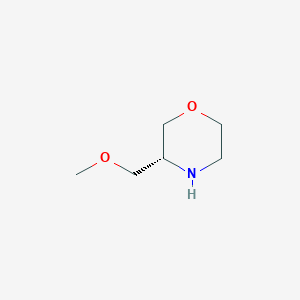
6-Chloro-4-iodo-3,3'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-4-iodo-3,3’-bipyridine is a heterocyclic organic compound that belongs to the bipyridine family It is characterized by the presence of chlorine and iodine substituents on the bipyridine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-iodo-3,3’-bipyridine typically involves the halogenation of 3,3’-bipyridine. One common method is the sequential chlorination and iodination of 3,3’-bipyridine. The process begins with the chlorination of 3,3’-bipyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The resulting 6-chloro-3,3’-bipyridine is then subjected to iodination using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
Industrial production of 6-Chloro-4-iodo-3,3’-bipyridine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound.
化学反应分析
Types of Reactions
6-Chloro-4-iodo-3,3’-bipyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex bipyridine derivatives.
Oxidation and Reduction Reactions: The bipyridine ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are commonly used. The reactions are often carried out in the presence of bases like potassium carbonate or sodium hydroxide.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Substitution Reactions: Products include various substituted bipyridine derivatives.
Coupling Reactions: Products include extended bipyridine systems with additional aromatic or heteroaromatic rings.
Oxidation and Reduction Reactions: Products include different oxidation states of the bipyridine ring, such as bipyridinium salts.
科学研究应用
6-Chloro-4-iodo-3,3’-bipyridine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex bipyridine derivatives and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties, such as organic light-emitting diodes and photovoltaic cells.
作用机制
The mechanism of action of 6-Chloro-4-iodo-3,3’-bipyridine involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions and form coordination complexes that interfere with essential biological processes. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action, as it can participate in electron transfer processes that affect cellular functions.
相似化合物的比较
Similar Compounds
- 6-Chloro-4-iodopyridin-3-ol
- 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
- 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
Uniqueness
6-Chloro-4-iodo-3,3’-bipyridine is unique due to its bipyridine core structure with chlorine and iodine substituents. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications. Its ability to participate in diverse chemical reactions and form coordination complexes with metal ions further distinguishes it from other similar compounds.
属性
分子式 |
C10H6ClIN2 |
|---|---|
分子量 |
316.52 g/mol |
IUPAC 名称 |
2-chloro-4-iodo-5-pyridin-3-ylpyridine |
InChI |
InChI=1S/C10H6ClIN2/c11-10-4-9(12)8(6-14-10)7-2-1-3-13-5-7/h1-6H |
InChI 键 |
LFQYCLJFLKGVNI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=CN=C(C=C2I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



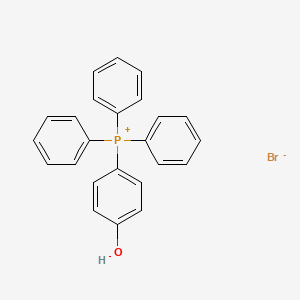
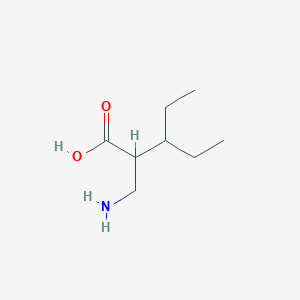
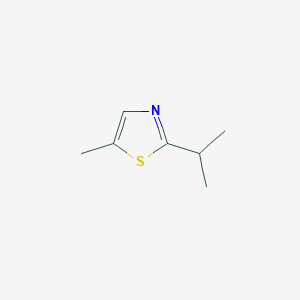
![sodium;12-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-12-oxododecanoate](/img/structure/B13140896.png)
